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molecular formula C14H11BrO2 B3183445 2-(4-Bromophenyl)-2-phenylacetic acid CAS No. 21771-89-1

2-(4-Bromophenyl)-2-phenylacetic acid

Cat. No. B3183445
M. Wt: 291.14 g/mol
InChI Key: YNCBITWCPFWJJG-UHFFFAOYSA-N
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Patent
US09096565B2

Procedure details

A solution of acid 53 (1.9 g, 6.53 mmol) in methanol (20 mL) was added concentrated sulfuric acid (2 mL) and the reaction mixture was stirred at 60° C. for 4 h. The organic layer was separated, dried over Na2SO4, filtered and concentrated to afford methyl 2-(4-bromophenyl)-2-phenylacetate 54 (1.7 g, 85% yield) as a brown oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:23]O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:9]([O:11][CH3:23])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)C1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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